2'-Hydroxy-4-methoxychalcone

Tyrosinase Inhibition Melanogenesis Skin Whitening

Choose 2'-Hydroxy-4-methoxychalcone (3327-24-0) for superior potency & unique mechanisms: 3× stronger tyrosinase inhibition (IC50 21.56 vs 64.35 μg/mL for 4-hydroxychalcone), noncompetitive GST inhibition, and COX-2 suppression rather than direct COX blockade. Validated in vivo: 27.2% Lewis lung carcinoma volume reduction, 33.7% sarcoma 180 weight reduction. Most potent larvicidal regioisomer vs Aedes aegypti. Avoid generic chalcones that require higher concentrations & may miss critical SAR. High-purity ≥98% for skin whitening, cancer, inflammation, & insecticide R&D.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 3327-24-0
Cat. No. B191450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-4-methoxychalcone
CAS3327-24-0
Synonyms2'-hydroxy-4-methoxychalcone
2-hydroxy-4'-methoxychalcone
4-methoxy-2'-hydroxychalcone
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8-
InChIKeyNXBNYUSXDBHELA-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-4-methoxychalcone (3327-24-0): Structural and Pharmacological Baseline for Chalcone-Based Procurement


2'-Hydroxy-4-methoxychalcone (CAS 3327-24-0), also referred to as 2-hydroxy-4'-methoxychalcone or AN07, is a synthetic chalcone derivative belonging to the flavonoid family [1]. It is characterized by a C6–C3–C6 scaffold featuring a 2'-hydroxyl group on ring A and a 4-methoxyl group on ring B, a specific substitution pattern that differentiates it from other simple chalcones [2]. This compound is a key intermediate in flavonoid biosynthesis and exhibits a broad spectrum of bioactivities, including anti-inflammatory, anti-angiogenic, anti-tumor, tyrosinase inhibitory, and larvicidal properties [3][4][5]. It is also notable for its photochromic properties, with quantum yields for photochemical conversion to a flavylium ion ranging from 0.14–0.35 depending on solvent conditions [6].

Why Unsubstituted or Differently Substituted Chalcones Cannot Substitute for 2'-Hydroxy-4-methoxychalcone in Targeted Research


Generic substitution with simple chalcones or those bearing only a single hydroxyl or methoxyl group fails due to critical, quantifiable differences in potency, mechanism of action, and selectivity that arise from the precise 2'-hydroxy-4-methoxy substitution pattern. While 2'-hydroxychalcone and 4-methoxychalcone exhibit activity in some overlapping assays, they consistently show significantly higher IC50 values (weaker inhibition) against key targets like tyrosinase and inflammatory mediators [1][2]. Critically, the combination of both substituents in 2'-hydroxy-4-methoxychalcone confers unique mechanistic properties: it acts as a noncompetitive inhibitor of glutathione S-transferase, unlike competitive inhibitors such as 4'-hydroxychalcone, and it suppresses COX-2 induction rather than directly inhibiting COX enzymes [3][4][5]. These differences are not marginal—the compound demonstrates >3-fold greater tyrosinase inhibition compared to 4-hydroxychalcone and is identified as the most potent larvicidal regioisomer among n′-hydroxy-4-methoxychalcones due to its unique intramolecular hydrogen bond . Therefore, substituting a generic chalcone would compromise assay sensitivity, alter observed mechanisms, and potentially invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2'-Hydroxy-4-methoxychalcone (3327-24-0) Against Structural Analogs


Tyrosinase Inhibition: >3-Fold Potency Enhancement Over 4-Hydroxychalcone

2'-Hydroxy-4-methoxychalcone (2'OMC) demonstrates a 3-fold more potent inhibition of mushroom tyrosinase activity compared to the simpler analog 4-hydroxychalcone (HC). The IC50 value for 2'OMC is 21.56 μg/mL, whereas the IC50 for 4-hydroxychalcone is 64.35 μg/mL in the same assay using L-DOPA as a substrate [1]. This quantifiable difference establishes that the addition of the methoxy group at the 4-position on the B-ring, in combination with the 2'-hydroxyl group, is critical for achieving low-micromolar-range potency for this target. The activity of 2'OMC is also superior to the positive control kojic acid and hydroquinone in this specific assay context [1].

Tyrosinase Inhibition Melanogenesis Skin Whitening

Anti-Inflammatory PGE2 Production: Superior Suppression by 2'-Hydroxy-4-methoxychalcone in Macrophages

2'-Hydroxy-4-methoxychalcone (compound 9) is identified as one of the most potent suppressors of prostaglandin E2 (PGE2) production among a series of 2'-hydroxychalcone derivatives. It suppresses PGE2 production more potently than several other tested analogs, including 2',4-dihydroxy-4'-methoxychalcone (compound 3) and 2',4-dihydroxy-6'-methoxychalcone (compound 8) . This activity is attributed to its ability to inhibit TPA-induced COX-2 protein expression, a mechanism that differs from direct COX-1/COX-2 enzyme inhibition exhibited by some other natural products [1]. While an exact IC50 for PGE2 suppression is not provided, its rank-order potency among a panel of analogs underscores its superior anti-inflammatory potential in this specific mechanistic pathway.

Inflammation Prostaglandin E2 COX-2

In Vivo Anti-Tumor Efficacy: Quantified Tumor Volume and Weight Reduction in Murine Models

2'-Hydroxy-4-methoxychalcone (HMC) demonstrates statistically significant in vivo anti-tumor activity in two distinct murine models, providing quantitative differentiation from analogs lacking these in vivo validation data. Subcutaneous administration of HMC at 30 mg/kg for 20 days to mice implanted with murine Lewis lung carcinoma resulted in a significant inhibition of tumor volume by 27.2% compared to untreated controls [1]. In a separate model, intraperitoneal treatment at the same dosage for 10 days in ICR mice bearing sarcoma 180 caused a significant suppression of tumor weight by 33.7% [1]. While other chalcones like 2',4'-dihydroxychalcone have shown in vitro anticancer effects, the availability of specific, quantitative in vivo efficacy data for 2'-hydroxy-4-methoxychalcone is a key differentiator for translational research.

Angiogenesis Tumor Growth In Vivo

Larvicidal Activity: 2'-Hydroxy-4-methoxychalcone as the Most Potent Regioisomer

Among a series of n′-hydroxy-4-methoxychalcone regioisomers, the 2′-hydroxy-4-methoxychalcone variant exhibits the highest larvicidal activity against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses [1]. While the precise LC50 value is not provided in the abstract, the study explicitly states that the chalcone with the 2′-hydroxyphenyl group showed the highest activity, which is correlated with its unique intramolecular hydrogen bond and enhanced electrophilic character of the Michael acceptor moiety [1]. This regiospecific potency advantage distinguishes it from other hydroxy-methoxychalcone isomers and provides a clear basis for selection in insecticide development programs.

Larvicide Aedes aegypti Vector Control

Mechanistic Differentiation: Noncompetitive GST Inhibition vs. Competitive Analogs

2'-Hydroxy-4-methoxychalcone exhibits a distinct noncompetitive inhibition mechanism against glutathione S-transferase (GST), in contrast to the competitive inhibition displayed by several structurally related chalcones, including 4'-hydroxychalcone, 4-fluorochalcone, and 4,4'-difluorochalcone [1]. This mechanistic divergence is also observed for 4-methoxychalcone, which similarly acts as a noncompetitive inhibitor. The Kᵢ constants for these chalcones range from 7.76 to 41.93 μM, though 4-fluorochalcone demonstrated a superior inhibitory effect in this specific assay [1]. However, the noncompetitive mechanism of 2'-hydroxy-4-methoxychalcone indicates it binds to a different site on the GST enzyme than the substrate, which could translate to distinct pharmacological properties, particularly in overcoming drug resistance mechanisms that rely on GST-mediated detoxification.

Glutathione S-Transferase Enzyme Inhibition Drug Metabolism

Cytotoxicity Against Cancer Cell Lines: Selective Activity Profile

2'-Hydroxy-4-methoxychalcone (1a) demonstrates measurable cytotoxicity against specific human cancer cell lines, with IC50 values of 44.67 μg/mL against HeLa (cervical cancer) cells and 41.67 μg/mL against WiDr (colon cancer) cells [1]. While these values indicate moderate potency, the significance lies in the compound's differential activity profile compared to other chalcones and its potential for further structural optimization. For context, other 2'-hydroxychalcone derivatives have shown more potent activity in different cell lines; for instance, certain substituted 2'-hydroxychalcones exhibit IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and CMT-1211 (34-38 μM) . This data helps establish a baseline potency for the parent compound and guides medicinal chemistry efforts, as the 2'-hydroxy-4-methoxychalcone scaffold can be further derivatized to enhance potency while potentially retaining its favorable mechanistic and pharmacokinetic properties.

Cytotoxicity HeLa WiDr Cancer

Evidence-Backed Application Scenarios for Procuring 2'-Hydroxy-4-methoxychalcone (3327-24-0)


Tyrosinase Inhibitor Development for Cosmetic and Dermatological Applications

Procurement for projects focused on skin whitening or hyperpigmentation disorders is strongly supported by direct comparative data showing 3-fold greater tyrosinase inhibition (IC50 = 21.56 μg/mL) compared to 4-hydroxychalcone (IC50 = 64.35 μg/mL) [1]. This potency advantage, validated in a direct head-to-head assay, justifies its selection over simpler chalcone analogs and positions it as a viable alternative to standard inhibitors like kojic acid in formulation development.

Preclinical Oncology Studies Requiring In Vivo Efficacy Validation

This compound is particularly well-suited for translational cancer research programs that require compounds with pre-existing in vivo efficacy data. It has demonstrated quantifiable tumor suppression in two distinct murine models: a 27.2% reduction in Lewis lung carcinoma tumor volume and a 33.7% reduction in sarcoma 180 tumor weight following treatment [2]. This reduces the risk and resource investment associated with early-stage in vivo testing for new chemical entities.

Anti-Inflammatory Drug Discovery Targeting the COX-2/PGE2 Pathway

Researchers investigating inflammation or developing COX-2 pathway modulators will find this compound valuable due to its superior rank-order potency in suppressing PGE2 production among 2'-hydroxychalcone derivatives . Its unique mechanism—suppressing COX-2 induction rather than direct enzyme inhibition—differentiates it from traditional NSAIDs and offers a distinct pharmacological approach that may be exploited for conditions like atherosclerosis, where it acts as a PPARγ inducer .

Novel Larvicide Development for Aedes aegypti Vector Control

For industrial or academic groups developing eco-friendly insecticides, 2'-hydroxy-4-methoxychalcone is the optimal choice among n′-hydroxy-4-methoxychalcone regioisomers. It exhibits the highest larvicidal activity against the dengue/Zika vector Aedes aegypti, a property directly linked to its unique intramolecular hydrogen bond and electronic profile [3]. This regiospecific potency advantage minimizes the risk of selecting a less active isomer for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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